REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([C:8]2[N:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[C:5]([NH:14]C(=O)C(C)(C)C)=[C:4]([N+:21]([O-:23])=[O:22])[CH:3]=1>Cl.O>[Br:1][C:2]1[CH:7]=[C:6]([C:8]2[N:9]=[CH:10][CH:11]=[CH:12][N:13]=2)[C:5]([NH2:14])=[C:4]([N+:21]([O-:23])=[O:22])[CH:3]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The partially homogeneous crude reaction
|
Type
|
FILTRATION
|
Details
|
The solids were then filtered
|
Type
|
WASH
|
Details
|
washed with water, and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)C1=NC=CC=N1)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |